7-Iodo-6-Methoxy-4-quinolinol
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Overview
Description
7-Iodo-6-Methoxy-4-quinolinol is an organic compound with the molecular formula C10H8INO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry . The presence of iodine and methoxy groups in this compound makes it a compound of interest for various chemical reactions and applications.
Mechanism of Action
Target of Action
7-Iodo-6-Methoxy-4-quinolinol, also known as 7-iodo-6-methoxy-1H-quinolin-4-one or 7-Iodo-6-methoxyquinolin-4-ol, is a derivative of clioquinol . Clioquinol acts as a zinc and copper chelator . These metals are involved in the deposition and stabilization of amyloid plaques, and chelating agents can dissolve amyloid deposits in vitro and in vivo .
Mode of Action
The compound’s mode of action is primarily through metal chelation . It binds to zinc and copper, reducing oxidation and the amyloid burden . This plays an important role in diseases characterized by Zn, Cu, Fe dyshomeostasis, such as Alzheimer’s disease and Parkinson’s disease .
Biochemical Pathways
Given its similarity to clioquinol, it is likely that it impacts pathways related to metal homeostasis and amyloid plaque formation .
Pharmacokinetics
Clioquinol is rapidly absorbed and undergoes first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of the metabolites are higher than those of free clioquinol . Bioavailability versus intraperitoneal dosing is about 12% . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
Based on its similarity to clioquinol, it is likely that it reduces oxidation and the amyloid burden in diseases characterized by zn, cu, fe dyshomeostasis .
Action Environment
It is known that clioquinol is sensitive to light and heat, and its stability may be affected by these factors .
Preparation Methods
The synthesis of 7-Iodo-6-Methoxy-4-quinolinol involves a multi-step process:
Starting Material: The synthesis begins with 6-methoxyquinolin-4-ol.
Iodination: 6-methoxyquinolin-4-ol is reacted with sodium iodide to obtain 6-iodo-methoxyquinolin-4-ol.
Further Iodination: 6-iodo-methoxyquinolin-4-ol is then reacted with hydrogen iodide to give this compound.
Chemical Reactions Analysis
7-Iodo-6-Methoxy-4-quinolinol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using appropriate reagents.
Oxidation and Reduction:
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium iodide, hydrogen iodide, and other halogenating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodo-6-Methoxy-4-quinolinol has several applications in scientific research:
Medicinal Chemistry: Quinoline derivatives are known for their potential biological activities, including antimicrobial, anticancer, and antifungal properties.
Synthetic Organic Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Industrial Chemistry: Quinoline derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
7-Iodo-6-Methoxy-4-quinolinol can be compared with other quinoline derivatives, such as:
7-Fluoro-3-iodo-6-methoxyquinolin-4-ol: This compound has a similar structure but with a fluorine atom instead of an iodine atom.
Properties
IUPAC Name |
7-iodo-6-methoxy-1H-quinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGRYGRGGCTUBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=CN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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